
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPI-455 is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression.
作用機序
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its anti-cancer effects by selectively inhibiting the BET family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is its selectivity for the BET family of proteins, which reduces the likelihood of off-target effects. Additionally, the compound has demonstrated potent anti-cancer activity in preclinical models, making it a promising candidate for further development. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the compound could be further evaluated for its potential use in the treatment of other diseases, such as diabetes and inflammatory disorders. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(5-phenylisoxazol-3-yl)acetic acid to form the corresponding amide. The amide is then subjected to a series of reactions, including esterification, hydrolysis, and cyclization, to yield this compound. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been extensively studied in various preclinical models, demonstrating its potential as a therapeutic agent for the treatment of cancer and other diseases. The compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma. This compound has also been found to synergize with other anti-cancer agents, such as histone deacetylase inhibitors and proteasome inhibitors, to enhance their efficacy.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPHGZQFNWIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

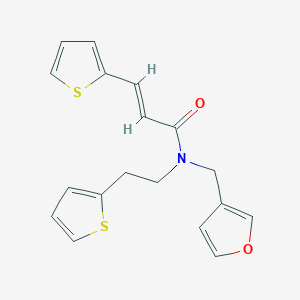
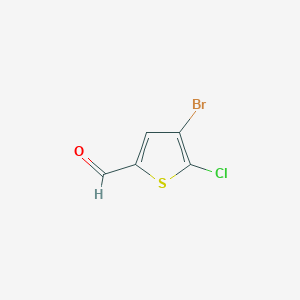
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)


![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)

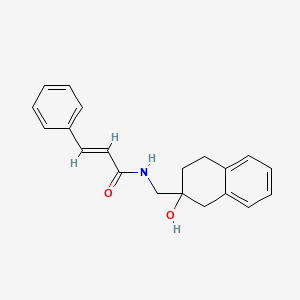
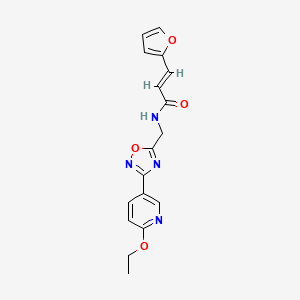

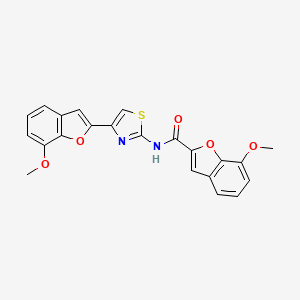
![N-(4-bromophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2898647.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)
